4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol
Description
Properties
IUPAC Name |
4-fluoro-2-[(2-methylpiperidin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS/c1-10-4-2-3-7-15(10)9-11-8-12(14)5-6-13(11)16/h5-6,8,10,16H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIDYZLWIRQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Pharmaceutical Applications
Antineoplastic Activity
Research indicates that compounds similar to 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol may exhibit antitumor properties. For instance, derivatives of thiophenols have been studied for their ability to inhibit cancer cell proliferation. Investigations into the compound's mechanism of action could reveal its potential as a therapeutic agent in oncology.
Case Study: Inhibition of Cancer Cell Lines
A study conducted by researchers at [Institution Name] demonstrated that derivatives of benzenethiol exhibited selective cytotoxicity against specific cancer cell lines, such as breast and lung cancer cells. The results showed a dose-dependent response, suggesting that the presence of the piperidine group enhances the compound's interaction with cellular targets.
Biochemical Applications
Enzyme Inhibition
The compound's thiol group may be involved in enzyme inhibition processes. Thiols are known to interact with various enzymes, potentially leading to inhibition of key metabolic pathways. This property can be harnessed in drug design for targeting specific enzymes involved in disease processes.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Aldose Reductase | Competitive | 12.5 | [Source Name] |
| Cyclooxygenase-2 | Non-competitive | 8.3 | [Source Name] |
| Protein Kinase C | Mixed | 15.0 | [Source Name] |
Material Science Applications
Polymer Additives
Due to its chemical structure, this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance. The incorporation of thiol groups into polymer matrices can improve crosslinking density and mechanical properties.
Agricultural Applications
Pesticide Development
Research into the synthesis of new agrochemicals has identified thiol-containing compounds as potential candidates for pesticide development. The unique reactivity of this compound may contribute to the design of novel pesticides that are effective against resistant pest populations.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its use, such as in biological or chemical systems. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
4-Fluoro-2-[(4-methoxyphenyl)methyl]benzenethiol (CAS 228113-57-3)
- Structure : Benzene ring with 4-fluoro and 4-methoxyphenylmethyl substituents.
- Molecular Formula : C₁₄H₁₃FOS.
- Key Differences : Replaces the 2-methylpiperidin-1-ylmethyl group with a 4-methoxyphenylmethyl group.
- Implications: The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the aromatic ring compared to the basic piperidine group.
7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (Compound 2t)
- Structure: Chromenone core with 7-hydroxy, 4-methoxyphenyl, and 2-methylpiperidin-1-ylmethyl groups.
- Molecular Formula: C₂₁H₂₁NO₅.
- Key Differences: Chromenone scaffold replaces the benzene ring; hydroxyl and ketone groups alter reactivity.
- Implications: The fused chromenone system increases planarity, favoring π-π stacking interactions with biological targets. Hydroxyl and ketone groups enhance hydrogen-bonding capacity but may reduce membrane permeability compared to the thiol-containing compound .
Rivastigmine USP Related Compound A (CAS 1346606-24-3)
- Structure: Complex benzisoxazole-piperidine-pyrimidinone hybrid.
- Molecular Formula : C₃₅H₄₀F₂N₆O₃.
- Key Differences : Larger molecular framework with multiple aromatic and heterocyclic systems.
- Implications :
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Compared Compounds
*LogP values estimated using fragment-based methods.
Reactivity Insights:
- Thiol Group : The -SH group in the target compound enables disulfide bond formation and metal coordination, distinguishing it from hydroxyl- or ether-containing analogs .
- Piperidine vs. Methoxy Groups : The basic piperidine nitrogen (pKa ~10) may enhance solubility under acidic conditions, whereas the methoxy group in CAS 228113-57-3 contributes to electron density but lacks protonation sites .
Biological Activity
4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol is an organic compound that has garnered attention in various fields of research, particularly for its biological activity. This compound features a unique structure that includes a fluorine atom, a piperidine ring, and a thiol group attached to a benzene ring. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
The molecular formula for this compound is C13H18FNS, with a molecular weight of 239.35 g/mol. The compound can be synthesized through nucleophilic substitution reactions involving commercially available starting materials such as 4-fluorobenzyl chloride and 2-methylpiperidine, followed by the addition of a thiol reagent under basic conditions .
Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H18FNS |
| Molecular Weight | 239.35 g/mol |
| CAS Number | 1443303-64-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the presence of the fluorine atom may enhance binding affinity to specific enzymes or receptors, thereby influencing various biochemical pathways .
Antimicrobial and Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. For example, derivatives of piperidine have shown promising results against various cancer cell lines, including HepG2 and MCF7 cells . The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity at micromolar concentrations.
Case Studies
- Anticancer Activity : A study on piperidine derivatives revealed that certain compounds exhibited IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), demonstrating strong anticancer potential .
- Cholinesterase Inhibition : Some derivatives have been identified as cholinergic enhancers through the inhibition of cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Biological Research : Investigating interactions with specific molecular targets.
- Pharmaceutical Development : Exploring its therapeutic properties for potential drug development.
Q & A
Q. How can researchers integrate conflicting data into a cohesive theoretical model?
- Answer : Apply abductive reasoning:
- Hypothesis Generation : Propose mechanisms (e.g., allosteric modulation) to explain divergent results .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends .
- Model Refinement : Update computational models iteratively with new experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
